CXCL12 ligand 1
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Overview
Description
. It is a powerful chemokine that directs the migration of mesenchymal stem cells, controls osteogenesis and chondrogenesis, promotes angiogenesis, and modifies the inflammatory environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: CXCL12 ligand 1 can be synthesized through recombinant DNA technology, where the gene encoding the chemokine is inserted into a suitable expression system, such as E. coli or mammalian cells. The protein is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation and purification processes to ensure high yield and purity. The protein is typically produced in bioreactors and then purified using affinity chromatography and other downstream processing techniques.
Chemical Reactions Analysis
Types of Reactions: CXCL12 ligand 1 primarily undergoes post-translational modifications, such as glycosylation and phosphorylation, which are essential for its biological activity.
Common Reagents and Conditions: The glycosylation of this compound involves the use of specific glycosyltransferases and sugar donors in an appropriate buffer system. Phosphorylation reactions typically require kinases and ATP as the phosphate donor.
Major Products Formed: The major products of these reactions are glycosylated and phosphorylated forms of this compound, which are crucial for its function in cell signaling and migration.
Scientific Research Applications
CXCL12 ligand 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein-protein interactions and structural biology.
Biology: Investigated for its role in cell migration, stem cell homing, and tissue repair.
Medicine: Explored for its potential in cancer therapy, as it is involved in tumor metastasis and angiogenesis.
Industry: Utilized in the development of therapeutic agents and diagnostic tools.
Mechanism of Action
CXCL12 ligand 1 exerts its effects by binding to its receptor, CXCR4, which is a G protein-coupled receptor. This binding triggers a signaling cascade that leads to various cellular responses, including cell migration, proliferation, and survival. The CXCL12-CXCR4 axis is involved in many physiological and pathological processes, such as hematopoiesis, immune response, and tumor metastasis.
Comparison with Similar Compounds
CXCL11
CXCL10
CCL5 (RANTES)
CXCL8 (IL-8)
Properties
Molecular Formula |
C11H14N4O5S2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[[4-(carboxymethylsulfanyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H14N4O5S2/c16-7(17)5-21-10-12-9(15-1-3-20-4-2-15)13-11(14-10)22-6-8(18)19/h1-6H2,(H,16,17)(H,18,19) |
InChI Key |
RICMBTNMSDMSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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